2,3-Difluoro-4-methoxybenzyl alcohol

Description

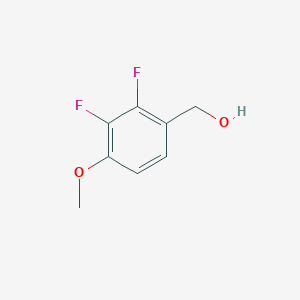

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKZXUYOJRZFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-methoxybenzyl alcohol: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methoxybenzyl alcohol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from related compounds and established chemical principles to offer a robust guide for its synthesis, characterization, and potential applications.

Introduction and Chemical Identity

This compound is a fluorinated aromatic alcohol. The unique substitution pattern of two adjacent fluorine atoms and a para-methoxy group on the benzene ring suggests its potential as a valuable building block in medicinal chemistry. The fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, while the methoxy group can influence its solubility and binding interactions.

As of the latest database searches, a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned, indicating its novelty or limited commercial availability.

Predicted Physicochemical Properties

Below is a table summarizing the predicted and known properties of this compound and related compounds for comparison.

| Property | This compound (Predicted) | 3,5-Difluoro-4-methoxybenzyl Alcohol[1] | 4-Methoxybenzyl alcohol[2][3][4][5] |

| CAS Number | Not Assigned | 706786-41-6 | 105-13-5 |

| Molecular Formula | C₈H₈F₂O₂ | C₈H₈F₂O₂ | C₈H₁₀O₂ |

| Molecular Weight | 174.15 g/mol | 174.15 g/mol | 138.16 g/mol |

| Appearance | Predicted to be a solid or oil | - | Colorless to pale yellow liquid or solid[4] |

| Boiling Point | - | - | 259 °C[3][5] |

| Melting Point | - | - | 22-25 °C[3][5] |

| Solubility | Predicted to be soluble in organic solvents like alcohols and ethers, with low water solubility. | - | Freely soluble in alcohol and diethyl ether; insoluble in water.[3] |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be designed starting from commercially available precursors. One such approach involves the reduction of a corresponding benzoic acid or benzaldehyde derivative. A general, multi-step synthesis is outlined below.

Workflow for the Synthesis of this compound

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

Step 1: Formylation of 1,2-Difluoro-3-methoxybenzene

-

To a solution of 1,2-difluoro-3-methoxybenzene in an appropriate solvent (e.g., dichloromethane), add phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

The reaction mixture is stirred, typically at elevated temperatures, to facilitate the Vilsmeier-Haack formylation.

-

Upon completion, the reaction is quenched with water or an ice bath.

-

The product, 2,3-difluoro-4-methoxybenzaldehyde, is extracted with an organic solvent and purified by column chromatography.

Step 2: Reduction of 2,3-Difluoro-4-methoxybenzaldehyde

-

The purified 2,3-difluoro-4-methoxybenzaldehyde is dissolved in a suitable solvent, such as methanol or tetrahydrofuran (THF).

-

A reducing agent like sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Lithium aluminum hydride (LiAlH₄) can also be used, though it requires anhydrous conditions and is a more potent reducing agent.[6]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is then quenched, and the product, this compound, is isolated through extraction and purified, for instance, by column chromatography.

Analytical Characterization

Once synthesized, the identity and purity of this compound would be confirmed using standard analytical techniques.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the benzylic protons (-CH₂OH) due to coupling with the hydroxyl proton (if not exchanged with D₂O), a singlet for the methoxy group (-OCH₃), and complex multiplets for the aromatic protons due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the benzylic carbon, the methoxy carbon, and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to carbon-fluorine coupling.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 174.15 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the hydroxyl group (-OH) around 3300-3500 cm⁻¹ and C-F stretching bands.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,3-difluoro-4-methoxy substitution pattern on a benzyl alcohol scaffold offers several potential advantages in drug design.

Potential Roles of the 2,3-Difluoro-4-methoxybenzyl Moiety

Caption: Conceptual role of the 2,3-Difluoro-4-methoxybenzyl moiety in drug design.

-

Metabolic Stability: The fluorine atoms can block sites of metabolism on the aromatic ring, leading to a longer half-life of the drug.

-

Lipophilicity and Permeability: The difluoro substitution can increase lipophilicity, which may enhance cell membrane permeability.

-

Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions. The methoxy group can also act as a hydrogen bond acceptor.

-

Scaffold for Further Elaboration: The benzyl alcohol functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into larger and more complex molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling fluorinated aromatic compounds should be followed. These typically include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a promising yet underexplored building block for medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications. As research in fluorinated organic compounds continues to expand, the value of novel isomers like this one is likely to grow, offering new opportunities for the design of innovative molecules with enhanced properties.

References

- 1. 706786-41-6|3,5-Difluoro-4-methoxybenzyl Alcohol|BLD Pharm [bldpharm.com]

- 2. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Anisyl alcohol - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

physicochemical properties of 2,3-Difluoro-4-methoxybenzyl alcohol

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methoxybenzyl alcohol

Introduction

This compound is a substituted aromatic alcohol that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the difluoro and methoxy substitutions on the benzene ring, make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The fluorine atoms enhance metabolic stability and can modulate the acidity of adjacent functional groups, while the methoxy group influences solubility and receptor-binding interactions.

This guide provides a comprehensive overview of the core , offering a technical resource for researchers, scientists, and drug development professionals. The subsequent sections will delve into its structural characteristics, key physical and chemical properties, analytical characterization methods, and established experimental protocols, providing a foundational understanding for its effective utilization in a laboratory setting.

Molecular and Structural Characteristics

The foundational attributes of a chemical compound are dictated by its molecular structure. Understanding these characteristics is paramount for predicting its behavior in chemical reactions and biological systems.

-

Chemical Formula: C₈H₈F₂O₂

-

Molecular Weight: 174.14 g/mol

-

Canonical SMILES: COC1=C(C(=C(C=C1)F)F)CO

-

InChI Key: InChI=1S/C8H8F2O2/c1-12-8-5(10)4(9)2-3-6(8)7-11/h2-3,11H,7H2,1H3

-

CAS Number: 162947-60-6

The molecule's structure, featuring a benzyl alcohol core with two adjacent fluorine atoms and a methoxy group, creates a unique electronic environment that influences its reactivity and intermolecular interactions.

Physicochemical Properties: A Quantitative Overview

The utility of a compound in synthetic and medicinal chemistry is largely determined by its physical properties. These parameters influence its handling, reactivity, and pharmacokinetic profile. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Physical Form | White to off-white crystalline solid | |

| Melting Point | 58 - 60 °C | |

| Boiling Point | 115 °C at 0.9 mmHg | |

| Density | 1.34±0.1 g/cm³ (Predicted) | |

| pKa | 13.38±0.10 (Predicted) | |

| LogP | 1.57 (Predicted) |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for verifying the identity, purity, and structure of a chemical compound. The following section details the primary spectroscopic techniques used for the characterization of this compound and explains the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the methoxy protons (-OCH₃), the benzylic protons (-CH₂OH), the hydroxyl proton (-OH), and the aromatic protons. The coupling patterns between the aromatic protons and the fluorine atoms provide definitive structural information.

-

¹³C NMR: This provides information on the carbon skeleton. Distinct signals will be observed for each unique carbon atom, with the chemical shifts influenced by the attached atoms (O, F).

-

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for confirming their presence and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol group.

-

Peaks in the 2850-3000 cm⁻¹ region corresponding to C-H stretching.

-

Strong absorptions in the 1000-1300 cm⁻¹ range, indicative of C-O and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 174.14. Analysis of the fragmentation pattern can further confirm the structure.

Experimental Workflow for Compound Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound. This process ensures the identity and purity of the material before its use in further applications.

Caption: Workflow for the physicochemical characterization of this compound.

Detailed Experimental Protocols

The following protocols are standardized methodologies for determining key physicochemical properties.

Protocol 1: Determination of Melting Point

-

Objective: To determine the melting point range of a solid sample of this compound.

-

Apparatus: Melting point apparatus, capillary tubes (one end sealed).

-

Procedure:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Finely crush a small amount of the crystalline sample.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Using a fresh sample, repeat the measurement with a slow heating ramp (1-2 °C/min) starting from approximately 10 °C below the estimated melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

-

-

Trustworthiness: The use of a slow ramp rate and calibration standards ensures accuracy and reproducibility. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the this compound sample.

-

System: A standard HPLC system with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject a blank (acetonitrile) to ensure a clean baseline.

-

Inject the prepared sample.

-

Run the gradient elution method.

-

Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

-

Causality: Reverse-phase HPLC is chosen due to the moderate polarity of the analyte. The C18 stationary phase effectively retains the compound, allowing for separation from potential non-polar or more polar impurities under a water/acetonitrile gradient.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block. The difluoro-methoxy substitution pattern is a desirable motif in medicinal chemistry for several reasons:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life of the final drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby functional groups, which can be critical for optimizing drug-target interactions.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket), potentially increasing the binding affinity and selectivity of a drug molecule.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.

An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol

Abstract

This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol, a valuable fluorinated building block for researchers in medicinal chemistry and materials science. The primary synthesis route detailed herein proceeds in two high-yielding steps from the commercially available starting material, 3,4-difluoroanisole. The guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers expert insights into the causality behind methodological choices. All claims and protocols are substantiated with citations to authoritative sources.

Introduction and Strategic Overview

Fluorinated organic molecules are of paramount importance in modern drug development and advanced materials due to the unique electronic properties imparted by fluorine, which can enhance metabolic stability, binding affinity, and lipophilicity. This compound is a key intermediate, incorporating a vicinal difluoro motif on a substituted benzene ring, making it an attractive scaffold for novel therapeutics and functional materials.

This guide presents a robust and efficient two-step synthesis. The strategic approach, outlined in the retrosynthetic analysis below, involves the reduction of an aldehyde precursor, which is itself generated through a regioselective ortho-lithiation and formylation of a commercially available starting material.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward pathway via a precursor aldehyde. The primary alcohol functionality can be installed by the reduction of a corresponding benzaldehyde. This aldehyde can be synthesized from 3,4-difluoroanisole through C-H functionalization, specifically a directed ortho-metalation, which offers excellent regiochemical control.

Caption: Retrosynthetic pathway for this compound.

Starting Material: Availability and Considerations

The selected starting material, 3,4-difluoroanisole (CAS No: 115144-40-6), is readily available from various chemical suppliers. Its commercial availability makes this synthetic route practical and scalable for research purposes.

| Supplier | Purity | Representative Price (USD) |

| Thermo Scientific | 98% | $61.42 / 5 g |

| TCI America | >97.0% | $96.94 / 5 g |

| Chem-Impex | ≥ 97% | Contact for pricing |

| INDOFINE Chemical Co. | 98% | $115.00 / 25 g |

Note: Prices are subject to change and are provided for estimation purposes only.[1][2][3][4][5]

Part I: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

The first stage of the synthesis involves the creation of the key aldehyde intermediate. This is achieved through a directed ortho-metalation (DoM) reaction, a powerful tool for regioselective C-H functionalization on substituted aromatic rings.

Principle and Mechanism

The methoxy group in 3,4-difluoroanisole is a potent directed metalation group (DMG). It coordinates to a strong lithium amide base, such as lithium diisopropylamide (LDA), delivering the base to the proximal ortho position (C2). This results in regioselective deprotonation, forming a highly nucleophilic aryllithium intermediate. This intermediate is then trapped by an electrophilic formylating agent, N,N-dimethylformamide (DMF), to yield the desired aldehyde after aqueous workup. The reaction is conducted at a very low temperature (-75 °C) to prevent decomposition of the aryllithium intermediate and minimize side reactions.

Detailed Experimental Protocol: Ortho-Formylation

This protocol is adapted from a high-yielding procedure reported in the literature.[6]

Materials:

-

3,4-Difluoroanisole (46.8 g, 325 mmol)

-

Lithium diisopropylamide (LDA), 2M solution in THF/n-heptane (171 mL, 341 mmol)

-

Anhydrous Tetrahydrofuran (THF) (350 mL)

-

Anhydrous N,N-Dimethylformamide (DMF) (27.6 mL, 358 mmol)

-

Acetic Acid (30 mL)

-

Deionized Water (400 mL)

-

Diethyl ether

-

0.2 N Hydrochloric acid

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Multi-neck round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Caption: Experimental workflow for the synthesis of the aldehyde precursor.

Procedure:

-

Under an inert nitrogen atmosphere, dilute a 2M solution of lithium diisopropylamide (171 mL, 341 mmol) with anhydrous THF (250 mL) in a suitable multi-neck flask.

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Prepare a solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) and add it dropwise to the cold LDA solution over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -75 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (27.6 mL, 358 mmol) dropwise, maintaining the temperature at or below -70 °C.

-

Continue stirring at -70 °C for an additional 10 minutes.

-

Quench the reaction by the cautious addition of acetic acid (30 mL), followed by deionized water (400 mL). Allow the mixture to warm to 10 °C.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 300 mL).

-

Combine the organic layers and wash sequentially with water (250 mL), 0.2N aqueous hydrochloric acid (400 mL), and saturated brine (2 x 250 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil which should crystallize upon standing.

-

Purify the solid by recrystallization from a diethyl ether/petroleum ether mixture to afford pure 2,3-Difluoro-4-methoxybenzaldehyde.[6]

| Parameter | Value | Reference |

| Starting Material | 3,4-Difluoroanisole | [6] |

| Key Reagents | LDA, DMF | [6] |

| Reaction Temperature | -75 °C to -70 °C | [6] |

| Solvent | Anhydrous THF | [6] |

| Reported Yield | 95% | [6] |

Part II: Reduction to this compound

The final step is the reduction of the aldehyde functional group to a primary alcohol. This is a standard and highly efficient transformation in organic synthesis.

Principle and Mechanism

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[7] It is safer and easier to handle than more potent reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate. Subsequent protonation of the alkoxide during an aqueous or alcoholic workup yields the final benzyl alcohol product. This method is highly chemoselective for the carbonyl group and will not affect the aromatic fluorides or the methoxy ether.[8][9]

Detailed Experimental Protocol: Aldehyde Reduction

This is a general and robust protocol for the NaBH₄ reduction of aromatic aldehydes, adapted for this specific substrate based on established procedures.[10][11]

Materials:

-

2,3-Difluoro-4-methoxybenzaldehyde (e.g., 10.0 g, 58.1 mmol)

-

Methanol or Ethanol (200 mL)

-

Sodium borohydride (NaBH₄) (1.10 g, 29.1 mmol, 0.5 eq)

-

Deionized Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Workflow Diagram:

Caption: Experimental workflow for the reduction of the aldehyde to the target alcohol.

Procedure:

-

Dissolve 2,3-Difluoro-4-methoxybenzaldehyde (10.0 g, 58.1 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.10 g, 29.1 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of deionized water (50 mL) to decompose excess NaBH₄.

-

Neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 6-7.

-

Remove the bulk of the methanol solvent using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with water (100 mL) and saturated brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by silica gel column chromatography if required.

Characterization and Purity Assessment

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) to distinguish the more polar alcohol product from the less polar starting aldehyde.

-

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ ~ 7.0-7.2 ppm (m, 2H, Ar-H)

-

δ ~ 4.7 ppm (d, 1H, -CH₂OH, couples with OH)

-

δ ~ 3.9 ppm (s, 3H, -OCH₃)

-

δ ~ 2.0 ppm (t, 1H, -OH, broad)

-

-

-

Infrared (IR) Spectroscopy: Expect a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

Mass Spectrometry (MS): To confirm the molecular weight (174.15 g/mol ).

Alternative Synthetic Strategies

While the presented two-step route is highly efficient, other pathways could be considered:

-

Reduction of 2,3-Difluoro-4-methoxybenzoic acid: If the corresponding benzoic acid were available, it could be reduced to the benzyl alcohol using a stronger reducing agent like LiAlH₄ or by conversion to an ester followed by reduction.[14]

-

Grignard Reaction: In theory, a Grignard reagent could be formed from a suitably protected 1,2-difluoro-3-methoxy-bromobenzene and reacted with formaldehyde.[15] However, the formation of Grignard reagents from electron-rich, fluorinated aromatics can be challenging and may require specialized conditions.[16]

The ortho-lithiation/formylation followed by reduction remains the most direct and well-documented approach based on available scientific literature.

Conclusion

This guide outlines a reliable and high-yielding synthesis of this compound. By leveraging a regioselective directed ortho-metalation and a standard chemoselective reduction, this valuable research intermediate can be prepared efficiently from a commercially available starting material. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their pursuit of novel chemical entities in drug discovery and materials science.

References

- 1. 3,4-Difluoroanisole, 98% | Fisher Scientific [fishersci.ca]

- 2. biomall.in [biomall.in]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4-Difluoroanisole 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 3,4-DIFLUOROANISOLE | 115144-40-6 | INDOFINE Chemical Company [indofinechemical.com]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. scielo.br [scielo.br]

- 11. rsc.org [rsc.org]

- 12. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. prepchem.com [prepchem.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 2,3-Difluoro-4-methoxybenzyl alcohol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2,3-Difluoro-4-methoxybenzyl alcohol in a range of organic solvents. Recognizing that pre-existing solubility data for such a specific molecule is often scarce, this document focuses on predictive analysis based on molecular structure and provides detailed, field-proven experimental protocols for generating reliable solubility data. We will explore the theoretical underpinnings of solubility, guide the user through a logical solvent selection process, and present step-by-step methodologies for both rapid and equilibrium solubility determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

A molecule's solubility is fundamentally governed by its physical and chemical properties and those of the solvent.[1] An analysis of the structure of this compound allows for a reasoned prediction of its solubility behavior.

1.1. Core Molecular Structure: Benzyl Alcohol

The parent structure, benzyl alcohol, is a colorless liquid with moderate solubility in water (approx. 4 g/100 mL) and is miscible with other alcohols and diethyl ether.[2] Its solubility profile is dictated by the balance between the polar hydroxyl (-OH) group, which can engage in hydrogen bonding, and the nonpolar aromatic benzene ring.[3]

1.2. Key Functional Groups and Their Influence

The solubility of this compound is modulated by three key functional groups attached to the benzene ring:

-

Hydroxyl (-OH) Group: This group is a hydrogen bond donor and acceptor, making it hydrophilic ("water-loving").[4] The presence of the hydroxyl group allows alcohols to form hydrogen bonds with polar solvents, which significantly enhances their solubility in those solvents.[5][6]

-

Methoxy (-OCH₃) Group: The ether linkage in the methoxy group introduces polarity due to the electronegative oxygen atom.[7] Ethers can act as hydrogen bond acceptors, allowing for some solubility in protic solvents.[8] However, the hydrocarbon nature of the methyl group adds lipophilicity, generally favoring solubility in organic solvents.[9]

-

Fluorine (-F) Atoms: Fluorination of a benzyl alcohol can have complex and sometimes unexpected consequences on its properties.[10][11] The high electronegativity of fluorine creates a highly polarized C-F bond.[10][11] Ortho-fluorination, as seen in this molecule, can increase the hydrogen-bond acidity of the hydroxyl group, potentially influencing interactions with acceptor solvents.[10][11][12] Furthermore, fluorination can increase a molecule's lipophilicity, often improving its solubility in nonpolar organic solvents.

Predicted Solubility Profile: Based on this analysis, this compound is expected to be a polar molecule. It should exhibit good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate) due to hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents (like hexanes) is expected to be lower, though the fluorination and the aromatic ring may provide some lipophilic character.

Strategic Solvent Selection for Pharmaceutical Development

Choosing the right solvent is a critical decision in pharmaceutical manufacturing, impacting safety, efficacy, and regulatory compliance.[13] Solvents are typically classified based on their toxicity and environmental impact.[13] For laboratory-scale solubility determination, a representative range of solvents from different classes should be selected to build a comprehensive profile.

The selection process should be systematic, covering a spectrum of polarities and hydrogen bonding capabilities.[14] Pharmaceutical companies often develop internal solvent selection guides to steer chemists toward more sustainable and industrially acceptable options.[15]

| Solvent Class | Example Solvent | Primary Interaction Type | Rationale for Inclusion |

| Polar Protic | Ethanol | Hydrogen Bonding, Dipole-Dipole | Mimics the hydroxyl group of the solute; widely used in pharma. |

| Isopropanol | Hydrogen Bonding, Dipole-Dipole | A common, less polar alternative to ethanol. | |

| Polar Aprotic | Acetone | Dipole-Dipole | Strong dipole moment, accepts hydrogen bonds. |

| Ethyl Acetate | Dipole-Dipole | An ester with moderate polarity, a common "greener" solvent.[16] | |

| Acetonitrile | Dipole-Dipole | High polarity, often used in chromatography and analysis. | |

| Dichloromethane (DCM) | Dipole-Dipole | Excellent solvent but use is restricted due to toxicity.[13][16] | |

| Nonpolar | Toluene | van der Waals forces | Aromatic solvent, may interact favorably with the benzene ring. |

| Heptane/Hexane | van der Waals forces | Represents purely nonpolar, aliphatic environments. |

Experimental Determination of Solubility

Two primary methods are presented for determining solubility: a rapid visual method for initial screening and a definitive gravimetric method for quantitative equilibrium data.

3.1. Workflow for Solubility Determination

The following diagram illustrates the logical flow for assessing the solubility of the target compound.

Caption: Logical workflow for solubility assessment.

3.2. Protocol 1: Rapid Visual Solubility Determination

This method provides a quick, qualitative assessment and is useful for initial solvent screening. The determination is based on visual observation of whether a solution is clear.[17]

Materials:

-

This compound

-

Selected organic solvents (see Table 1)

-

Small vials (e.g., 2 mL glass vials) with caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 5 mg of this compound directly into a clean, dry vial.

-

Add 1.0 mL of the selected solvent to the vial.

-

Cap the vial securely and vortex vigorously for 60 seconds.

-

Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: The solution is cloudy, or some solid material remains undissolved.

-

Insoluble: The vast majority of the solid material remains undissolved.

-

-

Record the observation. Repeat for each solvent.

3.3. Protocol 2: Gravimetric Equilibrium Solubility Determination

This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[18][19] It is considered a reliable and widely used method.[20]

Materials:

-

This compound

-

Selected organic solvents

-

Conical flasks or sealed vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed evaporating dishes or glass vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Caption: Step-by-step gravimetric solubility workflow.

Procedure:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the solvent in a sealed flask. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient time to reach equilibrium. This can vary from 24 to 72 hours. Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[20]

-

Remove the flask from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove all undissolved particulates.

-

Dispense the filtered solution into a pre-weighed (W₁) evaporating dish.

-

Evaporate the solvent completely in a drying oven at a temperature below the boiling point of the solvent and below the melting point of the solute.

-

Cool the dish in a desiccator and weigh it. Continue drying and re-weighing until a constant weight (W₂) is achieved.[21][22]

-

The mass of the dissolved solid is (W₂ - W₁).

-

Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the aliquot taken.

Data Interpretation and Reporting

Solubility data should be reported in a clear, quantitative format. The International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines for reporting solubility data to ensure consistency and comparability.[23][24]

Quantitative Expression: The most common units for reporting solubility in this context are mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).

Descriptive Terms: Pharmacopoeial standards often use descriptive terms to categorize solubility, which can be useful for summary reports.[25]

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | Less than 1 |

| Freely soluble | From 1 to 10 |

| Soluble | From 10 to 30 |

| Sparingly soluble | From 30 to 100 |

| Slightly soluble | From 100 to 1,000 |

| Very slightly soluble | From 1,000 to 10,000 |

| Practically insoluble | More than 10,000 |

| (Source: Adapted from USP standards[25]) |

Conclusion

This guide provides a robust framework for determining the solubility of this compound in organic solvents. By combining theoretical prediction with rigorous experimental methodology, researchers can generate the high-quality, reliable data essential for making informed decisions in drug development, formulation, and process chemistry. The provided protocols are designed to be self-validating and adhere to established scientific principles, ensuring the integrity of the results.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 5. homework.study.com [homework.study.com]

- 6. entechonline.com [entechonline.com]

- 7. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 14. researchgate.net [researchgate.net]

- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 16. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. pharmajournal.net [pharmajournal.net]

- 23. iupac.org [iupac.org]

- 24. iupac.org [iupac.org]

- 25. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Stability and Storage of 2,3-Difluoro-4-methoxybenzyl Alcohol

Introduction: The Role of Fluorinated Benzyl Alcohols in Modern Drug Discovery

2,3-Difluoro-4-methoxybenzyl alcohol is a fluorinated aromatic alcohol that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The benzyl alcohol moiety itself is a versatile functional group, readily participating in a variety of chemical transformations. Understanding the inherent stability of this compound and the optimal conditions for its storage is paramount for ensuring its integrity, maximizing reaction yields, and maintaining the safety and reproducibility of synthetic processes.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the chemical properties that govern its stability, explore potential degradation pathways, and offer field-proven protocols for its handling and storage to ensure its long-term viability in a research and development setting.

Chemical Stability Profile of this compound

The stability of this compound is primarily influenced by its functional groups: the benzylic alcohol, the aromatic ring, the fluoro substituents, and the methoxy group. While the carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the overall stability of the aromatic ring, the benzylic alcohol group is the most reactive site and, therefore, the primary determinant of the compound's degradation profile.[3][4]

Primary Degradation Pathway: Oxidation

The most significant degradation pathway for this compound is the oxidation of the benzylic alcohol to the corresponding aldehyde, 2,3-Difluoro-4-methoxybenzaldehyde. This is a common reaction for benzyl alcohols and can be facilitated by a variety of factors.[5][6][7]

-

Atmospheric Oxygen: Prolonged exposure to air, particularly in the presence of light or trace metal catalysts, can lead to slow oxidation.[8][9]

-

Oxidizing Agents: Contact with strong oxidizing agents will readily convert the alcohol to the aldehyde or potentially further to the carboxylic acid.[10] This highlights the importance of avoiding cross-contamination in storage.

The general mechanism for the oxidation of benzyl alcohols involves the removal of a hydrogen atom from the alcohol and another from the carbon atom bearing the hydroxyl group.[11]

Figure 1: Primary degradation pathway of this compound.

Other Potential Degradation Pathways

While oxidation is the primary concern, other degradation pathways, though less common under proper storage conditions, should be considered:

-

Acid-Catalyzed Reactions: Strong acids can catalyze the formation of ethers or lead to polymerization.[10]

-

Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the formation of various byproducts.[12] In combustion, toxic fumes including carbon dioxide, carbon monoxide, and hydrogen fluoride can be emitted.[10]

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended. These recommendations are synthesized from safety data sheets of structurally similar compounds and general chemical principles.[10][13][14]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place. | Minimizes the rate of potential degradation reactions, including oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation by atmospheric oxygen. |

| Light | Store in a tightly sealed, opaque container. | Protects the compound from light-catalyzed degradation. |

| Moisture | Store in a dry environment. | Prevents potential side reactions and degradation that can be facilitated by moisture. |

| Container | Use a tightly closed container. | Prevents exposure to air and moisture. |

| Incompatibilities | Store away from strong oxidizing agents and strong acids. | Avoids rapid and potentially hazardous chemical reactions.[10] |

Experimental Protocol: Long-Term Stability Assessment

To empirically determine the stability of this compound under various conditions, a long-term stability study can be performed. This protocol is a self-validating system to confirm the optimal storage conditions for a specific batch of the compound.

Objective

To assess the stability of this compound over a defined period under accelerated and long-term storage conditions.

Materials

-

This compound (high purity)

-

HPLC-grade acetonitrile and water

-

Vials with inert caps

-

Temperature and humidity-controlled stability chambers

-

HPLC system with a UV detector

Methodology

-

Initial Characterization:

-

Obtain an initial purity profile of the this compound sample using a validated HPLC method.

-

Record the initial appearance (e.g., color, physical state).

-

-

Sample Preparation:

-

Aliquot the compound into several vials.

-

For each storage condition, prepare vials with both an air headspace and an inert gas (e.g., nitrogen) headspace.

-

-

Storage Conditions:

-

Long-Term: 2-8°C (refrigerated)

-

Accelerated: 40°C / 75% Relative Humidity

-

Light Exposure: Room temperature with exposure to ambient light.

-

-

Time Points for Analysis:

-

Initial (T=0)

-

1, 3, 6, 9, and 12 months for long-term conditions.

-

1, 2, and 3 months for accelerated conditions.

-

-

Analysis:

-

At each time point, remove a vial from each storage condition.

-

Visually inspect the sample for any changes in appearance.

-

Analyze the sample by HPLC to determine the purity and identify any degradation products.

-

Figure 2: Experimental workflow for a long-term stability study.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary degradation pathway of concern is the oxidation of the benzylic alcohol to the corresponding aldehyde. By adhering to the recommended storage conditions of a cool, dark, dry, and inert environment, and by avoiding contact with incompatible materials such as strong oxidizing agents and acids, the integrity and purity of this valuable synthetic building block can be maintained for an extended period. The implementation of a systematic stability study provides an empirical basis for ensuring the quality of the material for its intended use in research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Navigating the Unknown: A Health and Safety Guide for 2,3-Difluoro-4-methoxybenzyl Alcohol and Other Novel Chemical Entities

Senior Application Scientist Note: This guide addresses the health and safety considerations for 2,3-Difluoro-4-methoxybenzyl alcohol. A critical finding of our initial due diligence is the absence of a publicly available, substance-specific Safety Data Sheet (SDS) for this precise isomer. This is not an uncommon scenario in research and development where novel compounds are synthesized or utilized. Therefore, this document is structured not only to provide potential hazard information but, more importantly, to offer a robust framework for risk assessment and safe handling when comprehensive data is unavailable. The principles outlined here are fundamental to maintaining a culture of safety in any laboratory setting.

The Isomer Imperative: Why Specificity in Safety Data is Non-Negotiable

In drug development and chemical research, it is a foundational principle that structural isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit vastly different biological, pharmacological, and toxicological profiles.[1][2][3] The seemingly minor shift of a functional group can dramatically alter a molecule's interaction with biological systems like enzymes and receptors.[3][4]

The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] While this compound and its isomers (e.g., 2,6-Difluoro-3-methoxybenzyl alcohol) are constitutional isomers rather than enantiomers, the underlying principle holds: safety data is not transferable between isomers. Extrapolating the specific hazards from one isomer to another is scientifically unsound and poses an unacceptable risk.

Therefore, the primary directive for any researcher, scientist, or drug development professional is:

Always obtain a manufacturer- or supplier-specific Safety Data Sheet (SDS) for the exact chemical you are handling. If an SDS is not available, the compound must be treated as a substance with unknown and potentially severe hazards.[5][6]

A Framework for Prudence: Handling Compounds with Unknown Hazards

In the absence of specific toxicological data for this compound, a conservative approach is mandatory.[5][6] The following protocols are based on the principle of assuming the compound is hazardous until proven otherwise.

Core Principle: The Hierarchy of Controls

Safe handling relies on a multi-layered approach. The most effective controls are implemented first.

Caption: Workflow for implementing safety controls for novel compounds.

Engineering Controls: Your First Line of Defense

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood or a glovebox.[5] This is critical to prevent inhalation of any powders, aerosols, or vapors. The work surface within the hood should be lined with an absorbent, disposable pad to contain any potential spills.[7]

Personal Protective Equipment (PPE): The Essential Barrier

The required PPE represents the minimum standard for handling this compound. No single glove material is impervious to all chemicals; therefore, glove selection should be based on the solvent used. Nitrile gloves may offer adequate splash protection for many applications.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[5][8]

-

Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield if there is a significant splash hazard.[5]

-

Body Protection: A flame-resistant lab coat, fully buttoned, with sleeves extended to the wrists.

Illustrative Hazard Profile: An Educated Guess, Not a Confirmation

To provide context on the potential hazards, we can look at the GHS classification for a related isomer, 2-Fluoro-4-methoxybenzyl alcohol (CAS: 405-09-4) .

CRITICAL WARNING: The data in the table below is for a different chemical and is provided for illustrative purposes only. It DOES NOT represent the confirmed hazard profile of this compound. Researchers must not assume these hazards apply or that other, more severe hazards are not present.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[9][10] | Warning |

|

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[9][10] | Warning |

|

Data derived from the Safety Data Sheet for 2-Fluoro-4-methoxybenzyl alcohol.[9][10]

Standard Operating Procedures (SOPs): A Step-by-Step Guide to Safe Handling

The following protocols are based on the assumption that this compound is an irritant and may have unknown systemic toxicity.

Handling and Storage Protocol

-

Designated Area: All work with this compound must be performed in a designated area within a laboratory, clearly marked to alert others to the presence of a substance with unknown hazards.[5]

-

Pre-Use Inspection: Before handling, inspect the container for any damage or leaks.

-

Weighing and Transfer: Conduct all transfers of solid material within a chemical fume hood. Use tools and techniques that minimize the creation of dust.

-

Solution Preparation: Add the solid slowly to the solvent. If there is any exotherm or gas evolution, cease addition immediately and allow the reaction to cool or subside.

-

Storage: Store the compound in a tightly sealed, clearly labeled container.[9] The label must include the chemical name, any known hazard information (or "Warning: Hazards Not Fully Known"), and the date received. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Use secondary containment to prevent spills.[5]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory area.[11]

Emergency Procedures: Plan for the Unexpected

Spill Response:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Evacuate: If the spill is large or outside of a containment device, evacuate the area.

-

Containment: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.

-

Cleanup: Wearing appropriate PPE, collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

First-Aid Measures (Based on Assumed Hazards):

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Conclusion: A Commitment to Scientific Integrity and Safety

The responsible advancement of science requires not only innovation but also an unwavering commitment to safety. For novel compounds like this compound, where specific health and safety data is not yet established, this commitment manifests as a cautious and methodical approach. By adhering to the principles of assuming hazard, implementing a stringent hierarchy of controls, and demanding substance-specific safety data, researchers can confidently explore the frontiers of chemistry while protecting themselves, their colleagues, and the environment.

References

- 1. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]

- 2. Stereoisomers and drug toxicity. The value of single stereoisomer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. academic.oup.com [academic.oup.com]

- 5. twu.edu [twu.edu]

- 6. benchchem.com [benchchem.com]

- 7. ehs.ufl.edu [ehs.ufl.edu]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Handling of Chemicals | Control of Substances Hazardous to Health - COSHH Level 2 (VTQ) Online Training Video | COSHH Training [procoshh.co.uk]

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methoxybenzyl alcohol is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. As a functionalized benzyl alcohol, it serves as a versatile synthetic intermediate or building block. The strategic placement of two fluorine atoms on the benzene ring alongside a methoxy and a hydroxymethyl group imparts unique electronic properties, metabolic stability, and conformational constraints. These attributes make it a valuable synthon for introducing specifically fluorinated phenyl moieties into more complex molecular architectures.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate key properties such as lipophilicity, pKa, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications, and safe handling protocols for this compound, serving as a critical resource for professionals in chemical research and development.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (2,3-Difluoro-4-methoxyphenyl)methanol | N/A |

| CAS Number | 886500-71-6 | [1] |

| Molecular Formula | C₈H₈F₂O₂ | N/A |

| Molecular Weight | 174.15 g/mol | [2] |

| Appearance | White to off-white crystalline solid (typical for similar isomers) | N/A |

| Purity | ≥97% (as commercially available) | [1] |

Note: Some physical properties like melting and boiling points are not publicly documented for this specific isomer and may vary between suppliers.

Plausible Synthetic Pathway

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. For this compound, a common and reliable laboratory-scale synthesis would proceed via the reduction of 2,3-Difluoro-4-methoxybenzaldehyde.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible and widely used synthetic route.

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard chemical literature for the reduction of aromatic aldehydes.[3]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2,3-Difluoro-4-methoxybenzaldehyde in an appropriate solvent such as methanol or tetrahydrofuran (THF).

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5°C. This step is crucial to moderate the exothermic reaction upon addition of the reducing agent.

-

Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) to the stirred solution in small portions, ensuring the temperature remains below 10°C. The use of NaBH₄ is preferred for its selectivity for aldehydes and ketones and its operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.

-

Workup: Remove the organic solvent under reduced pressure. Extract the resulting aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the crude alcohol by flash column chromatography on silica gel to obtain the final product with high purity.

Applications in Research and Drug Development

While specific applications for the 2,3-difluoro isomer are still emerging, its utility can be inferred from the well-established roles of its structural analogs in organic synthesis.

-

Synthetic Intermediate: The primary role of this compound is as a precursor for more complex molecules. The primary alcohol group can be easily converted into other functionalities such as aldehydes, carboxylic acids, halides (e.g., benzyl bromide), or ethers. This versatility makes it a key building block for multi-step syntheses in pharmaceutical and agrochemical research.[4]

-

Medicinal Chemistry: The 2,3-difluoro-4-methoxyphenyl moiety is a valuable scaffold in drug design. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity of nearby protons. Furthermore, fluorine can engage in favorable electrostatic or hydrogen bonding interactions with biological targets, potentially increasing binding affinity and efficacy.

-

Protecting Group Chemistry: Analogous to the widely used 4-methoxybenzyl (PMB) group, this molecule could be used to protect hydroxyl groups.[4] The resulting PMB-type ether would offer similar stability under many reaction conditions but with potentially altered cleavage kinetics due to the electronic effects of the fluorine atoms.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, safety protocols can be established based on data for structurally similar fluorinated benzyl alcohols. The following recommendations are based on compounds like 2-fluoro-4-methoxybenzyl alcohol and other difluorinated isomers.

Hazard Identification & Precautionary Measures

| Hazard Class | GHS Statements (Anticipated) |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

| Precautionary Measures | GHS Statements (Anticipated) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE) & Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate cartridge.

Storage Recommendations

Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advancing research in organic synthesis, particularly in the creation of novel pharmaceuticals and advanced materials. Its unique substitution pattern offers chemists a tool to fine-tune molecular properties with high precision. By understanding its fundamental characteristics, plausible synthetic routes, and essential safety protocols, researchers can effectively and safely leverage this compound to achieve their synthetic goals and drive innovation.

References

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 2,3-Difluoro-4-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking a Versatile Fluorinated Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. The subject of this guide, 2,3-Difluoro-4-methoxybenzyl alcohol (CAS No. 886500-71-6), emerges as a promising, albeit lesser-documented, building block. Its unique substitution pattern—two vicinal fluorine atoms and a para-methoxy group—suggests a nuanced reactivity profile ripe for exploitation in the synthesis of complex molecular architectures.

The electron-withdrawing nature of the fluorine atoms is anticipated to influence the nucleophilicity of the aromatic ring and the lability of the benzylic hydroxyl group. Conversely, the electron-donating methoxy group can modulate the electron density of the aromatic system, offering a handle for selective transformations. This interplay of electronic effects makes this compound a potentially valuable precursor for a range of synthetic targets.

This document serves as a detailed guide to the prospective applications of this compound in organic synthesis. In the absence of extensive literature on this specific isomer, the protocols and methodologies presented herein are judiciously adapted from established procedures for structurally analogous fluorinated and methoxy-substituted benzyl alcohols. Each protocol is designed to be a robust starting point for researchers, with explanations of the underlying chemical principles to guide experimental design and optimization.

I. Oxidation to 2,3-Difluoro-4-methoxybenzaldehyde: A Key Synthetic Intermediate

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis, providing access to versatile intermediates for carbon-carbon bond formation and other functional group interconversions. For this compound, this transformation yields 2,3-Difluoro-4-methoxybenzaldehyde, a precursor for the synthesis of heterocycles, pharmaceuticals, and other fine chemicals.

Causality of Reagent Choice: The selection of an oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild and selective oxidizing agents are therefore preferred. Manganese dioxide (MnO₂) is a heterogeneous oxidant that is particularly effective for the oxidation of benzylic alcohols due to its mildness and ease of removal by filtration.

Protocol 1: Selective Oxidation with Activated Manganese Dioxide

This protocol is adapted from standard procedures for the oxidation of substituted benzyl alcohols.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Solvent Addition: Dissolve the alcohol in a suitable organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approximately 10-20 mL per gram of alcohol).

-

Addition of Oxidant: Add activated manganese dioxide (MnO₂, 5-10 eq. by weight) portion-wise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese salts. Wash the celite pad with additional solvent.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude 2,3-Difluoro-4-methoxybenzaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

| Oxidizing Agent | Solvent | Temperature | Typical Yield Range | Reference for Analogy |

| Activated MnO₂ | Dichloromethane | Reflux | 85-95% | General knowledge |

| PCC | Dichloromethane | Room Temp | 80-90% | General knowledge |

| Dess-Martin Periodinane | Dichloromethane | Room Temp | 90-98% | General knowledge |

Visualization of Workflow:

II. Etherification: Synthesis of Substituted Benzyl Ethers

The hydroxyl group of this compound can be readily converted into an ether linkage, a common motif in pharmaceuticals and natural products. The Williamson ether synthesis is a reliable method for achieving this transformation.

Causality of Reagent Choice: A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol to form the more nucleophilic alkoxide. The choice of the alkylating agent (an alkyl halide) will determine the nature of the resulting ether.

Protocol 2: Williamson Ether Synthesis

This protocol is a standard and widely applicable method for ether synthesis.[1][2]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Formation of Alkoxide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol. Gentle heating may be required for less reactive alkyl halides.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Work-up: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Reaction Scheme:

III. Conversion to 2,3-Difluoro-4-methoxybenzyl Halides: Versatile Electrophiles

The conversion of the benzylic alcohol to a halide transforms the molecule into an excellent electrophile for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for the synthesis of benzyl chlorides.

Causality of Reagent Choice: Thionyl chloride is a highly effective reagent for this conversion as it produces gaseous byproducts (SO₂ and HCl), which simplifies the reaction work-up.

Protocol 3: Synthesis of 2,3-Difluoro-4-methoxybenzyl Chloride

This protocol is based on well-established methods for the conversion of benzyl alcohols to benzyl chlorides.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl gas), place this compound (1.0 eq.).

-

Reagent Addition: Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq.) dropwise with stirring. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC. Gentle heating may be necessary in some cases.

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Work-up: Dissolve the residue in a suitable organic solvent like diethyl ether or DCM and wash with ice-cold water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2,3-Difluoro-4-methoxybenzyl chloride.

-

Purification: The product is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography.

IV. Friedel-Crafts Alkylation: Formation of Diaryl- and Triarylmethanes